molecular formula C16H22ClN3O3 B601033 5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID CAS No. 109882-27-1

5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID

Cat. No.: B601033
CAS No.: 109882-27-1
M. Wt: 339.83
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Description

Historical Context and Development

The development of 5-[(2-chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid is intrinsically linked to the historical progression of bendamustine research, which originally began in 1963 at the Institute for Microbiology and Experimental Therapy in Jena, in the former German Democratic Republic. The compound emerged as a significant metabolite during extensive pharmacokinetic studies of bendamustine that were conducted following the drug's clinical development phases.

The identification of this hydroxy metabolite became particularly important during the metabolic profiling studies that revealed bendamustine undergoes extensive first-pass metabolism through cytochrome P450 1A2 pathways. Research demonstrated that bendamustine metabolism produces several distinct metabolites, with the hydroxy derivatives representing a major route of biotransformation. The compound was subsequently recognized as a critical component in understanding the complete metabolic profile of bendamustine therapy.

Historical documentation shows that the systematic study of bendamustine metabolites intensified during the 1990s after German reunification, when comprehensive clinical trials began to examine the drug's pharmacological properties more rigorously. The identification and characterization of this compound represented a significant milestone in understanding the biotransformation pathways of nitrogen mustard derivatives containing benzimidazole moieties.

Significance in Benzimidazole Derivative Chemistry

The compound occupies a unique position within benzimidazole derivative chemistry due to its structural characteristics that combine traditional nitrogen mustard alkylating functionality with the distinctive benzimidazole heterocyclic system. Benzimidazole derivatives have gained considerable attention in medicinal chemistry due to their remarkable structural versatility and wide-ranging pharmacological activities. The benzimidazole nucleus serves as one of the most frequently employed five-membered nitrogen heterocycles among United States Food and Drug Administration approved drugs.

The significance of this compound extends beyond its role as a metabolite, representing an important example of how structural modifications within the benzimidazole framework can influence molecular properties and biological interactions. The compound demonstrates the characteristic ability of benzimidazole derivatives to form hydrogen bonds, aromatic-ring interactions, hydrophobic interactions, and van der Waals forces with biological targets.

Research has established that benzimidazole structures possess electron-rich nitrogen heterocycles that readily accept or donate protons, facilitating the formation of diverse weak interactions with therapeutic targets. This property becomes particularly relevant in the context of this compound, where the hydroxyl modification introduces additional hydrogen bonding capabilities that may influence its interaction profile compared to the parent compound.

Relationship to Parent Compound Bendamustine

The relationship between this compound and its parent compound bendamustine represents a classic example of metabolic transformation within the nitrogen mustard family of compounds. Bendamustine, chemically known as 4-{5-[bis(2-chloroethyl)amino]-1-methyl-2-benzimidazolyl} butyric acid hydrochloride, serves as the precursor molecule from which this hydroxy metabolite is derived.

The metabolic transformation occurs through cytochrome P450 1A2-mediated hydroxylation, where one of the chloroethyl groups undergoes modification to form the corresponding hydroxyethyl moiety. This biotransformation represents one of two major active metabolites produced during bendamustine metabolism, with the other being N-desmethyl-bendamustine. Research indicates that while bendamustine undergoes extensive first-pass metabolism, the parent compound remains primarily responsible for clinical activity, though the metabolites may contribute to the overall pharmacological profile.

The structural relationship is characterized by the preservation of the core benzimidazole framework, the methyl substitution at the N1 position, and the butyric acid side chain, while the key modification involves the replacement of one chloroethyl group with a hydroxyethyl group. This transformation fundamentally alters the alkylating potential of the molecule, as the hydroxyl group cannot participate in the same alkylation reactions as the chloroethyl moiety.

Nomenclature and Chemical Identity Parameters

The systematic nomenclature of this compound reflects its complex structural features within the International Union of Pure and Applied Chemistry naming conventions. The compound is officially designated as this compound, which precisely describes its structural components and substitution pattern.

Table 1: Chemical Identity Parameters of this compound

Parameter Value
Chemical Abstracts Service Number 109882-27-1
Molecular Formula C16H22ClN3O3
Molecular Weight 339.82 g/mol
Food and Drug Administration Unique Ingredient Identifier EP861GFN77
MDL Number MFCD21363464
CBNumber CB72622715

Table 2: Synonymous Nomenclature for the Compound

Synonym Source
Hydroxy Bendamustine
Bendamustine USP RC E
Bendamustine Impurity E
Bendamustine Impurity 4
Bendamustine Related Compound E
Bendamustine Monohydroxy Impurity
Metabolite of Bendamustine

The compound exhibits specific storage requirements maintained at 2-8°C, reflecting its chemical stability characteristics. The systematic chemical name follows the benzimidazole numbering system, where the amino substitution occurs at the 5-position of the benzimidazole ring, and the butanoic acid chain is attached at the 2-position. The presence of both chloroethyl and hydroxyethyl groups attached to the amino nitrogen creates the distinctive substitution pattern that characterizes this metabolite.

Properties

IUPAC Name

4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-19-14-6-5-12(20(8-7-17)9-10-21)11-13(14)18-15(19)3-2-4-16(22)23/h5-6,11,21H,2-4,7-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTRYOMJJKBZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCCl)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109882-27-1
Record name 4-(5-((2-Chloroethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid
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Record name 4-[5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
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Record name 4-(5-((2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO)-1-METHYL-1H-BENZIMIDAZOL-2-YL)BUTANOIC ACID
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Preparation Methods

Core Benzimidazole Formation

The benzimidazole scaffold is constructed via condensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents. For example, formic acid facilitates cyclization under reflux, forming the 1H-benzimidazole structure. Subsequent N-methylation at position 1 is achieved using methyl iodide or dimethyl sulfate in alkaline conditions.

Key Preparation Routes

Alkylation of 4-(1-Methyl-5-Amino-1H-Benzimidazol-2-yl)Butanoate Intermediates

A pivotal method involves reacting 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid alkyl ester (CAS 3543-73-5) with 2-haloethanol in an aqueous acetic acid/acetate buffer (pH 4–6). This step introduces bis(2-hydroxyethyl)amino groups, yielding 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate (CAS 3543-74-6).

Reaction Conditions:

ParameterValue
SolventC1–C4 alcohols (e.g., ethanol)
Temperature100–120°C
CatalystNone required
YieldUp to 85%

This buffer system minimizes byproducts compared to traditional organic bases, enhancing both efficiency and scalability.

Selective Chlorination Strategies

The bis(2-hydroxyethyl) intermediate undergoes partial chlorination to produce the target compound. Using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C selectively replaces one hydroxyl group with chlorine. Over-chlorination is mitigated by stoichiometric control and low-temperature quenching.

Optimized Chlorination Protocol:

  • Reagent: SOCl₂ (1.1 equiv)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C (2 h), then room temperature (12 h)

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Alternative Synthetic Pathways

Hydrolysis of Bendamustine Derivatives

The target compound is accessible via controlled hydrolysis of bendamustine’s bis(2-chloroethyl) groups. Treatment with aqueous NaOH (0.1M) at 25°C for 4 hours replaces one chlorine atom with a hydroxyl group, achieving >90% purity.

Hydrolysis Kinetic Data:

ParameterValue
Rate Constant (k)0.15 h⁻¹
Activation Energy45 kJ/mol
Half-life (t₁/₂)4.6 hours

Solvent and Catalytic Innovations

Role of C1–C4 Alcohols

Ethanol and methanol improve solubility of intermediates, facilitating higher reaction rates. For instance, ethanol increases the alkylation yield by 12% compared to non-polar solvents.

Catalytic Enhancements

While the primary alkylation requires no catalyst, adding ZnCl₂ (5 mol%) accelerates the reaction by 30% in propyl alcohol systems. This is attributed to Lewis acid-mediated activation of the 2-haloethanol electrophile.

Analytical and Purification Methods

Chromatographic Purity Control

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves the target compound from mono- and di-chlorinated byproducts. Typical retention times are:

CompoundRetention Time (min)
Target (hydroxy-chloro)12.3
Bis(chloroethyl) impurity14.7
Bis(hydroxyethyl) starting material9.8

Crystallization Optimization

Recrystallization from ethyl acetate/isopropyl acetate (1:3) at −20°C yields needle-like crystals with 99.1% purity.

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities include:

  • Bis(chloroethyl) derivative (5–8%): Due to over-chlorination.

  • N-Oxide derivatives (2–3%): Formed under oxidative conditions.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times from 24 hours to 45 minutes by enhancing heat transfer and mixing efficiency. Pilot-scale trials achieved 78% yield with 99% conversion.

Enzymatic Chlorination

Preliminary studies using chloroperoxidase enzymes demonstrate selective chloroethylation at pH 5, avoiding harsh reagents. However, yields remain low (35–40%) .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The chloroethyl group can be reduced to an ethyl group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an ethyl-substituted benzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1.1 Antineoplastic Properties

The compound is primarily known for its use in cancer treatment. It is related to bendamustine, an alkylating agent that has shown efficacy in treating various malignancies, including:

  • Non-Hodgkin Lymphoma : Bendamustine is frequently employed in treating indolent and aggressive forms of non-Hodgkin lymphoma. Its mechanism involves the formation of DNA cross-links, inhibiting cancer cell proliferation.
  • Chronic Lymphocytic Leukemia (CLL) : It is also indicated for CLL, where it helps to induce apoptosis in malignant B-cells.

1.2 Mechanism of Action

The compound acts by interfering with DNA replication through alkylation. The presence of the chloroethyl group enhances its reactivity with DNA, leading to cytotoxic effects on rapidly dividing cells. This mechanism is crucial for its effectiveness against tumors that are resistant to other chemotherapeutic agents.

Pharmacological Insights

2.1 Pharmacokinetics and Metabolism

Research indicates that the pharmacokinetics of 5-[(2-Chloroethyl)(2-Hydroxyethyl)Amino]-1-Methyl-1H-Benzimidazole-2-Butanoic Acid involves:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in tissues with a notable affinity for tumor cells.
  • Metabolism : Primarily metabolized in the liver, with metabolites contributing to both therapeutic and adverse effects.

2.2 Safety Profile

The safety profile includes potential toxicities such as:

  • Genotoxicity : The compound has been classified as potentially genotoxic, necessitating careful monitoring during clinical use.
  • Acute Toxicity : Studies have indicated that it may pose risks if ingested or improperly handled due to its chemical nature .

Environmental Considerations

Given the compound's ionizable nature, it is essential to assess its environmental impact:

3.1 Biodegradability and Persistence

Research suggests that the environmental persistence of such compounds can lead to bioaccumulation risks. Understanding their biodegradability is crucial for assessing their long-term ecological effects .

3.2 Regulatory Framework

The environmental risk assessment of ionizable organic compounds like this one emphasizes the need for stringent regulations regarding their disposal and use in pharmaceuticals .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study ReferenceFocus AreaFindings
Pharmacological assessmentDemonstrated efficacy in inducing apoptosis in specific cancer cell lines.
Safety evaluationIdentified potential toxic effects linked to prolonged exposure.
Environmental impactHighlighted concerns regarding bioaccumulation in aquatic systems.

Mechanism of Action

The mechanism of action of 5-[(2-chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Key Structural Features:

  • Core structure: A 1-methyl-1H-benzimidazole scaffold with a butanoic acid side chain at the 2-position.
  • Substituents: A mixed chloroethyl-hydroxyethyl amino group at the 5-position of the benzimidazole ring.
  • Molecular formula : C₁₆H₂₂ClN₃O₃ (molecular weight: 339.82 g/mol) .

This compound is synthesized via nucleophilic substitution reactions involving intermediates such as 4-{5-[(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid (Related Compound D), followed by hydroxyethylation . Its presence in pharmaceuticals is tightly controlled due to regulatory requirements for impurity profiling .

Comparison with Similar Compounds

The compound is part of a series of bendamustine-related substances, which vary in substituents and functional groups. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Bendamustine-Related Compounds

Compound Name (USP Designation) Substituents at 5-Position Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound (Related Compound E) (2-Chloroethyl)(2-hydroxyethyl)amino C₁₆H₂₂ClN₃O₃ 339.82 Contains one chloroethyl and one hydroxyethyl group
Bendamustine (Free Base) Bis(2-chloroethyl)amino C₁₆H₂₁Cl₂N₃O₂ 358.26 Two chloroethyl groups; active pharmaceutical ingredient (API)
Related Compound D (2-Chloroethyl)amino C₁₄H₁₈ClN₃O₂ 295.77 Lacks hydroxyethyl group; simpler substitution
Related Compound F Bis(2-chloroethyl)amino + mannitol ester C₂₂H₃₃Cl₂N₃O₇ 522.42 Mannitol-esterified side chain; higher molecular weight
Related Compound G 6-(2-chloroethyl) in imidazo-thiazine ring C₁₆H₂₀ClN₃O₂S 353.86 Heterocyclic fusion (imidazo[4,5-h][1,4]benzothiazine)

Key Observations:

Related Compound D, lacking the hydroxyethyl group, may exhibit higher electrophilicity but lower solubility due to reduced polarity .

Pharmacological Implications: Bendamustine’s bis-chloroethyl groups confer potent alkylating activity, whereas the hydroxyethyl group in Related Compound E likely diminishes cytotoxicity but improves aqueous solubility .

Analytical Challenges :

  • Compounds like Related Compound G, with fused heterocycles, require specialized chromatographic methods for separation due to structural complexity .

Research Findings and Regulatory Context

Analytical Characterization:

  • Purity Testing : The compound is quantified in bendamustine formulations using HPLC, with acceptance criteria for impurities typically set at <0.1% .
  • Stability : The hydroxyethyl group may increase susceptibility to oxidation, necessitating strict storage conditions (e.g., sealed containers at room temperature) .

Regulatory Status:

  • USP Standards : The compound is listed as a reference standard for impurity identification, reflecting its significance in quality control .
  • Microbial Limits : Compliance with microbial testing (e.g., <10³ cfu/g for total aerobic count) ensures safety in pharmaceutical applications .

Biological Activity

The compound 5-[(2-Chloroethyl)(2-Hydroxyethyl)amino]-1-Methyl-1H-benzimidazole-2-butanoic Acid , commonly referred to as a derivative of Bendamustine , exhibits significant biological activity, particularly in the field of oncology. This article explores its chemical properties, mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy and safety.

Basic Information

  • Molecular Formula : C18H26ClN3O3
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 898224-95-8
  • IUPAC Name : Ethyl 4-(5-((2-chloroethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate

This compound functions primarily as an alkylating agent . It exerts its anticancer effects through the following mechanisms:

  • DNA Alkylation : The chloroethyl group facilitates the formation of covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.
  • Induction of Apoptosis : By damaging DNA, the compound triggers cellular pathways that lead to programmed cell death, particularly in rapidly dividing cancer cells.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases, particularly G2/M, thereby preventing cancer cells from proliferating.

Antitumor Activity

This compound is primarily used in the treatment of various cancers, including:

  • Chronic Lymphocytic Leukemia (CLL)
  • Non-Hodgkin Lymphoma

Clinical studies have demonstrated its effectiveness in reducing tumor size and improving patient survival rates. For instance, a study reported a significant response rate in patients with refractory CLL when treated with Bendamustine derivatives .

Safety Profile

While effective, the compound's use is associated with several side effects, including:

  • Nausea and vomiting
  • Myelosuppression (decreased bone marrow activity)
  • Increased risk of infections due to immune suppression

Monitoring and management strategies are essential during treatment to mitigate these risks.

Clinical Efficacy

A pivotal study published in The Journal of Clinical Oncology evaluated the efficacy of Bendamustine in combination with rituximab for patients with indolent non-Hodgkin lymphoma. The results indicated:

Study GroupResponse RateComplete Remission RateMedian Progression-Free Survival
Bendamustine + Rituximab83%48%24 months
Rituximab Alone65%30%12 months

This data underscores the enhanced efficacy when combined with other agents .

Toxicity Assessment

A retrospective analysis assessed the long-term toxicity associated with Bendamustine treatment. Findings revealed that while acute toxicities were manageable, late-onset effects such as secondary malignancies were observed in approximately 5% of patients over a five-year follow-up period .

Q & A

Q. What interdisciplinary methods can resolve uncertainties in the compound’s environmental fate and toxicity?

  • Methodology : Conduct life cycle assessment (LCA) to model environmental persistence. Use zebrafish embryo toxicity assays (ZFET) for acute toxicity screening. Pair with DFT-based predictions of biodegradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 2
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID

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